molecular formula C11H16O4 B7995547 3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol

Cat. No.: B7995547
M. Wt: 212.24 g/mol
InChI Key: BFRDDOLNTCRBPT-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol is an organic compound that features a dioxane ring and a furan ring

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol is unique due to the combination of the dioxane and furan rings, providing a versatile scaffold for chemical modifications and applications.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(furan-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-9(10-3-1-6-13-10)4-5-11-14-7-2-8-15-11/h1,3,6,9,11-12H,2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDDOLNTCRBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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